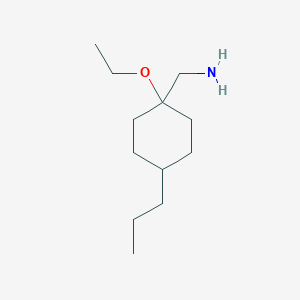
(1-Ethoxy-4-propylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-4-propylcyclohexyl)methanamine: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is a cyclohexyl derivative with an ethoxy group and a propyl group attached to the cyclohexane ring, and a methanamine group attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-4-propylcyclohexyl)methanamine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the ethoxy group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Introduction of the propyl group: The propyl group can be introduced through an alkylation reaction using propyl halides and a strong base.
Introduction of the methanamine group: The methanamine group can be introduced through a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques such as continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-Ethoxy-4-propylcyclohexyl)methanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to replace the ethoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : (1-Ethoxy-4-propylcyclohexyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions and receptor binding studies .
Medicine: : It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions .
Industry: : The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives .
Mecanismo De Acción
The mechanism of action of (1-Ethoxy-4-propylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1-Ethoxy-4-methylcyclohexyl)methanamine: Similar structure with a methyl group instead of a propyl group.
(1-Ethoxy-4-ethylcyclohexyl)methanamine: Similar structure with an ethyl group instead of a propyl group.
(1-Ethoxy-4-isopropylcyclohexyl)methanamine: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness: (1-Ethoxy-4-propylcyclohexyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
(1-ethoxy-4-propylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-5-11-6-8-12(10-13,9-7-11)14-4-2/h11H,3-10,13H2,1-2H3 |
Clave InChI |
AWXMLLWOCJAXAR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)(CN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















